molecular formula C12H6N2O6S B420782 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide CAS No. 58920-49-3

3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide

Cat. No.: B420782
CAS No.: 58920-49-3
M. Wt: 306.25g/mol
InChI Key: YRXRGRLSHSSUNF-UHFFFAOYSA-N
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Description

3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide is an organic compound with the molecular formula C12H6N2O6S It is a derivative of dibenzothiophene, characterized by the presence of nitro groups at the 3 and 7 positions and a sulfone group at the 5,5-dioxide position

Preparation Methods

The synthesis of 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide typically involves the nitration of dibenzothiophene followed by oxidation. One common method includes:

    Nitration: Dibenzothiophene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 7 positions.

    Oxidation: The nitrated product is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to form the sulfone group at the 5,5-dioxide position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Further oxidation can occur under strong oxidizing conditions, potentially leading to the formation of sulfonic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide involves its interaction with molecular targets and pathways. The nitro groups and sulfone moiety play crucial roles in its reactivity and interactions. For instance, the nitro groups can participate in redox reactions, while the sulfone group can influence the compound’s electronic properties and binding affinity to specific targets.

Comparison with Similar Compounds

3,7-Dinitrodibenzo[b,d]thiophene 5,5-dioxide can be compared with other similar compounds such as:

    3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.

    3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide:

    5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: This compound has carboxylic acid groups, making it useful in polymer chemistry and materials science.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

58920-49-3

Molecular Formula

C12H6N2O6S

Molecular Weight

306.25g/mol

IUPAC Name

3,7-dinitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H6N2O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H

InChI Key

YRXRGRLSHSSUNF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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